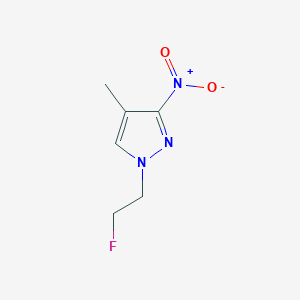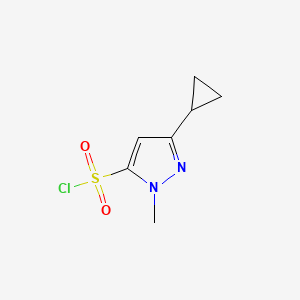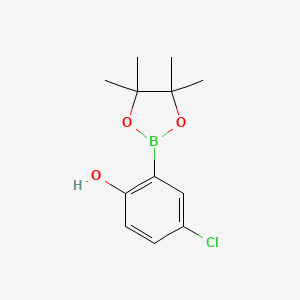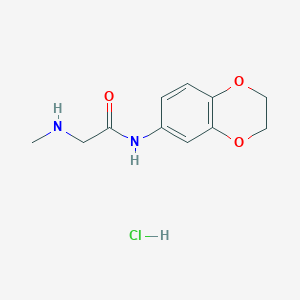![molecular formula C12H12F2O B2939959 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one CAS No. 1238627-55-8](/img/structure/B2939959.png)
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is a fluorinated organic compound with the molecular formula C12H12F2O This compound is characterized by the presence of two fluorine atoms and a ketone functional group within a hexahydrobenzoannulene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one typically involves the fluorination of a suitable precursor compound. One common method is the fluorination of 5,6,7,8,9,10-hexahydrobenzo8annulen-5-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8,9,10-Hexahydrobenzo8annulen-5-one : Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
- 6,6-Dichloro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one : Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
- 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol : Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.
Uniqueness
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and specific reactivity patterns. These characteristics make it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
6,6-difluoro-7,8,9,10-tetrahydrobenzo[8]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPRASTQCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C2=CC=CC=C2C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)
![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione](/img/structure/B2939890.png)





![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)
